molecular formula C9H15ClN4 B1500686 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride CAS No. 1185309-66-3

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Cat. No.: B1500686
CAS No.: 1185309-66-3
M. Wt: 214.69 g/mol
InChI Key: HZVNPLQXEMSKBW-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocyclic compounds that are structurally similar to pyridines but have one more carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrimidinylamine with 3-piperidinone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other electrophiles. The reaction conditions vary depending on the specific reagents used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the receptors involved.

Comparison with Similar Compounds

  • 1-(2-pyrimidinyl)piperazine

  • 1-(2-pyrimidinyl)piperidine

  • 2-(1-piperazinyl)pyrimidine

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVNPLQXEMSKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671574
Record name 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-66-3
Record name 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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